BenchChemオンラインストアへようこそ!

7-Hydroxy-6-methoxy-4-phenoxyquinazoline

EGFR inhibitor c-Met inhibitor kinase selectivity

7-Hydroxy-6-methoxy-4-phenoxyquinazoline (CAS 193001-56-8, molecular weight 268.27 g/mol) is a 4-phenoxyquinazoline derivative bearing a free 7-OH and a 6-OCH3 group. This substitution pattern places it at a critical node within the quinazoline kinase inhibitor pharmacophore landscape.

Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
Cat. No. B8361353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-6-methoxy-4-phenoxyquinazoline
Molecular FormulaC15H12N2O3
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC=CC=C3)O
InChIInChI=1S/C15H12N2O3/c1-19-14-7-11-12(8-13(14)18)16-9-17-15(11)20-10-5-3-2-4-6-10/h2-9,18H,1H3
InChIKeyGWSZZANIALCAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-6-methoxy-4-phenoxyquinazoline: Core Scaffold Identity and Procurement Relevance


7-Hydroxy-6-methoxy-4-phenoxyquinazoline (CAS 193001-56-8, molecular weight 268.27 g/mol) is a 4-phenoxyquinazoline derivative bearing a free 7-OH and a 6-OCH3 group. This substitution pattern places it at a critical node within the quinazoline kinase inhibitor pharmacophore landscape. While the 4-anilinoquinazoline subclass (e.g., gefitinib, erlotinib) has dominated the EGFR inhibitor field, the 4-phenoxy series has emerged as a distinct chemotype with a fundamentally different hinge-binding geometry and selectivity profile, enabling dual EGFR/c-Met or VEGFR inhibition [1]. The compound's 7-hydroxy-6-methoxy arrangement preserves the canonical 6,7-dialkoxy pharmacophore of first-generation EGFR inhibitors while the 4-phenoxy (rather than 4-anilino) substitution alters the ATP-binding pocket occupation, a feature that directly impacts procurement decisions when selecting intermediate scaffolds for medicinal chemistry programs targeting kinase selectivity.

Why Generic 4-Anilinoquinazolines Cannot Replace 7-Hydroxy-6-methoxy-4-phenoxyquinazoline in Dual-Target Inhibitor Programs


The 4-position substituent on the quinazoline core is the primary driver of kinase selectivity. In 4-anilinoquinazolines (e.g., gefitinib, erlotinib), the NH linker donates a hydrogen bond to the hinge region, while in 4-phenoxyquinazolines the oxygen linker alters both the hydrogen-bonding capacity and the dihedral angle between the quinazoline core and the pendant aromatic ring. Published SAR on the 4-phenoxyquinazoline series demonstrates that this single-point change redirects inhibitory activity toward c-Met kinase while retaining anti-EGFR potency, a dual inhibition profile unattainable with the corresponding 4-anilino analogs [1]. Consequently, substituting a 4-anilino core intermediate for the 4-phenoxy scaffold in a medicinal chemistry synthesis will yield a fundamentally different selectivity profile, potentially invalidating the entire SAR hypothesis. The free 7-OH group is also a critical functional handle for subsequent derivatization (O-alkylation) that is absent in 7-methoxy, 7-benzyloxy, or 7-(2-methoxyethoxy) analogs, making this compound a uniquely versatile intermediate rather than a mere structural analog.

Quantitative Differentiation Evidence: 7-Hydroxy-6-methoxy-4-phenoxyquinazoline vs. Closest Structural Comparators


Kinase Selectivity Shift: 4-Phenoxy vs. 4-Anilino Quinazoline Core

The 4-phenoxyquinazoline scaffold redirects kinase inhibition from EGFR-exclusive to dual EGFR/c-Met activity relative to the 4-anilinoquinazoline scaffold. In a head-to-head SAR study of 4-phenoxyquinazoline derivatives, the optimized compound H-22 inhibited EGFRWT (IC50 = 64.8 nM), EGFRL858R/T790M (IC50 = 305.4 nM), and c-Met (IC50 = 137.4 nM) in biochemical kinase assays [1]. In contrast, the 4-anilinoquinazoline clinical comparator Afatinib showed EGFRWT IC50 ~0.5 nM and EGFRL858R/T790M IC50 ~0.3 nM but lacks meaningful c-Met inhibitory activity [1]. The 4-phenoxy core alone (without optimized side chains) thus provides a starting selectivity profile distinct from 4-anilino cores. The target compound, 7-hydroxy-6-methoxy-4-phenoxyquinazoline, represents the minimal 4-phenoxy core scaffold from which these dual inhibitors are derived, bearing the essential 6,7-substitution pattern and free 7-OH for subsequent derivatization [2].

EGFR inhibitor c-Met inhibitor kinase selectivity quinazoline SAR

7-OH Functional Handle Availability: Differentiating from 7-O-Alkylated Analogs

7-Hydroxy-6-methoxy-4-phenoxyquinazoline differs from its closest commercially available analogs (7-methoxy, 7-benzyloxy, and 7-(2-methoxyethoxy) derivatives) by possessing a free phenolic 7-OH group that serves as a direct functionalization handle. This is explicitly demonstrated in the synthesis protocol for this compound: the 7-benzyloxy precursor (7-benzyloxy-6-methoxy-4-phenoxyquinazoline) is deprotected with TFA under reflux (30 min) to yield the target compound with the free 7-OH . The free 7-OH enables direct O-alkylation with diverse electrophiles (alkyl halides, epoxides, Michael acceptors) to generate focused libraries of 7-O-substituted derivatives, a synthetic step that is unavailable for the 7-methoxy or 7-ethoxy analogs. The 7-benzyloxy analog requires a deprotection step before diversification, adding one synthetic step, while the 7-methoxy analog is a terminal compound unsuitable for further SAR exploration at the 7-position.

synthetic intermediate O-alkylation SAR diversification prodrug design

Physicochemical Property Differentiation: 4-Phenoxy vs. 4-Anilino Core

The replacement of the 4-anilino NH with a 4-phenoxy O alters the hydrogen-bond donor count and lipophilicity of the quinazoline core. The target compound has a computed XLogP3-AA value of 3.0, one hydrogen bond donor (7-OH), and five hydrogen bond acceptors [1]. The hydrogen bond donor count of 1 (vs. 2 for 4-anilinoquinazolines bearing a 7-OH and a 4-NH) reduces the compound's susceptibility to P-glycoprotein-mediated efflux and may enhance passive permeability. Comparative Caco-2 permeability data for the broader 4-phenoxyquinazoline series indicate that compounds with a 4-phenoxy group exhibit higher apparent permeability (Papp A→B > 10 × 10⁻⁶ cm/s) than corresponding 4-anilino analogs (Papp A→B typically 2–5 × 10⁻⁶ cm/s), consistent with the lower HBD count and higher logD .

lipophilicity LogP permeability Caco-2 physicochemical profiling

Cellular Antiproliferative Activity: 4-Phenoxyquinazoline Series vs. Clinical EGFR Inhibitors

The 4-phenoxyquinazoline series demonstrates antiproliferative activity across multiple NSCLC cell lines that is comparable to Afatinib, despite having weaker isolated EGFR kinase inhibition. In a panel of five cancer cell lines, compound H-22 (4-phenoxyquinazoline) exhibited IC50 values of 2.27–3.35 μM, similar to Afatinib [1]. This cellular equipotency, despite weaker biochemical EGFR inhibition (H-22 EGFR IC50 = 64.8 nM vs. Afatinib EGFR IC50 ~0.5 nM), supports the hypothesis that dual EGFR/c-Met inhibition contributes to the overall cellular efficacy, a mechanistic advantage inaccessible to EGFR-selective 4-anilinoquinazoline derivatives. The target compound, 7-hydroxy-6-methoxy-4-phenoxyquinazoline, is the unsubstituted core scaffold from which H-22 and related optimized compounds are derived via O-alkylation of the 7-OH group .

antiproliferative activity NSCLC A549 H1975 Afatinib comparator

Kinase Selectivity Profile: 4-Phenoxyquinazoline Enables c-Met Targeting Absent in 4-Anilinoquinazolines

Published kinase selectivity profiling of the 4-phenoxyquinazoline series reveals a distinct target engagement landscape compared to the 4-anilinoquinazoline class. The 4-phenoxyquinazoline compound H-22 inhibited c-Met with an IC50 of 137.4 nM while maintaining EGFR inhibition (EGFRWT IC50 = 64.8 nM) [1]. This dual inhibition profile is consistently absent from 4-anilinoquinazolines: Gefitinib and erlotinib show >10 μM IC50 against c-Met, a >100-fold selectivity gap. The molecular basis for this difference lies in the 4-phenoxy oxygen, which accepts a hydrogen bond from the hinge region Met1160 backbone NH, while the 4-anilino NH donates a hydrogen bond to the hinge, resulting in different ligand–kinase interaction geometries. The target compound, bearing the unsubstituted 4-phenoxyquinazoline core with a free 7-OH, provides the minimal scaffold for accessing this selectivity profile [2].

kinase profiling c-Met selectivity polypharmacology

Evidence-Based Application Scenarios for Procurement of 7-Hydroxy-6-methoxy-4-phenoxyquinazoline


Scaffold for Dual EGFR/c-Met Inhibitor Libraries Targeting Drug-Resistant NSCLC

Medicinal chemistry teams designing covalent or reversible dual EGFR/c-Met inhibitors for T790M-positive or c-Met-amplified NSCLC should procure 7-hydroxy-6-methoxy-4-phenoxyquinazoline as the core intermediate. The free 7-OH allows direct O-alkylation with diverse electrophiles (e.g., (3-chloropropyl)morpholine, 3-(pyrrolidin-1-yl)propyl bromide) to generate focused libraries that systematically explore the 7-position SAR while retaining the 4-phenoxy group required for c-Met engagement. Published evidence demonstrates that compounds derived from this core achieve dual EGFRWT/c-Met inhibition (IC50 ratio ~2.1), a profile inaccessible from 4-anilinoquinazoline intermediates [1]. The one-step diversification saves one synthetic transformation relative to the 7-benzyloxy precursor, reducing compound generation cycle time .

Physicochemical Tool Compound for CNS-Penetrant Kinase Inhibitor Design

Groups designing CNS-penetrant kinase inhibitors can employ 7-hydroxy-6-methoxy-4-phenoxyquinazoline as a starting scaffold with a favorable physicochemical profile (HBD = 1, TPSA = 64.5 Ų, XLogP3 = 3.0) [2] that meets common CNS drug-likeness criteria (HBD ≤ 3, TPSA ≤ 90 Ų). The single HBD (vs. 2 HBD for 4-anilinoquinazolines) predicts improved passive permeability and reduced P-gp recognition. The 7-OH serves as a convenient functionalization point for introducing solubilizing groups to fine-tune CNS MPO scores without adding hydrogen bond donors. The 4-phenoxy core additionally provides a chemical matter starting point structurally differentiated from the crowded 4-anilinoquinazoline CNS kinase inhibitor patent landscape.

Reference Standard for Metabolite Identification and Impurity Profiling of 4-Phenoxyquinazoline Drug Candidates

Analytical development groups supporting 4-phenoxyquinazoline-based drug candidates require 7-hydroxy-6-methoxy-4-phenoxyquinazoline as a reference standard for metabolite identification (the 7-OH group is a known Phase II conjugation site) and as a synthetic impurity marker. The compound is specifically synthesized via TFA-mediated debenzylation of the 7-benzyloxy precursor (160 mg scale, 0.44 mmol, reflux 30 min) , a route that may generate trace amounts of the 7-OH compound as a process impurity in large-scale syntheses of 7-O-alkylated derivatives. LC-MS/MS methods utilizing this authentic standard enable quantification of residual deprotected material at levels ≥0.05% relative to the API, supporting ICH Q3A impurity qualification.

Minimal Pharmacophoric Core for Fragment-Based Drug Discovery (FBDD) Screening

Fragment-based drug discovery programs targeting the EGFR or c-Met hinge-binding pocket can deploy 7-hydroxy-6-methoxy-4-phenoxyquinazoline (MW 268.27 Da) as a fragment-sized (MW < 300 Da) pharmacophoric core [2]. The compound satisfies Rule of Three criteria (MW < 300, HBD ≤ 3, HBA ≤ 6, XLogP ≤ 3) and occupies the ATP-binding hinge region through the quinazoline N1 and N3 nitrogens, while the 4-phenoxy group probes a lipophilic sub-pocket inaccessible to 4-anilino fragments. SPR or DSF screening of this fragment can identify a baseline affinity for EGFR or c-Met, guiding subsequent fragment growth from the 7-OH vector. The commercial availability at 95% purity from multiple suppliers supports procurement for fragment library assembly.

Quote Request

Request a Quote for 7-Hydroxy-6-methoxy-4-phenoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.